molecular formula C4H6BrNS B2500033 1-Bromocyclopropane-1-carbothioamide CAS No. 1820683-24-6

1-Bromocyclopropane-1-carbothioamide

Cat. No.: B2500033
CAS No.: 1820683-24-6
M. Wt: 180.06
InChI Key: VWUYMQGNAXYJLG-UHFFFAOYSA-N
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Description

1-Bromocyclopropane-1-carbothioamide (CAS 1820683-24-6) is a high-value cyclopropane-based chemical building block utilized in medicinal chemistry and drug discovery research. This compound features a bromine substituent and a carbothioamide functional group on a single carbon of the strained cyclopropane ring, creating a multifunctional intermediate for synthesizing complex molecules. The rigid, three-dimensional structure of the cyclopropane moiety is a known bioisostere used in drug design to improve metabolic stability, enhance receptor affinity, and reduce off-target effects . This reagent is primarily employed in the synthesis of novel compounds for biological screening. Its structure aligns with scaffolds investigated for developing anticancer agents, as carbothioamide derivatives demonstrate significant in-vitro cytotoxic activity and are frequently studied in structure-activity relationship (SAR) and molecular docking studies . Furthermore, amide derivatives containing the cyclopropane core show promising broad-spectrum biological activity, including antibacterial and antifungal properties, making this compound a key precursor in antimicrobial research . Researchers value this compound for its utility in constructing diverse compound libraries aimed at probing new biological pathways and identifying lead candidates for therapeutic development. This product is intended for research purposes only and is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromocyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNS/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYMQGNAXYJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromocyclopropane 1 Carbothioamide and Its Precursors

Approaches to 1-Bromocyclopropane Scaffolds

The formation of the core 1-bromocyclopropane structure can be achieved through several synthetic pathways. These methods either build the cyclopropane (B1198618) ring with the bromine atom already incorporated into one of the reactants or introduce the halogen onto a pre-existing cyclopropane derivative.

Cyclopropanation Strategies Involving Bromine Functionality

One direct approach to brominated cyclopropanes is the reaction of an alkene with a source of bromocarbene or a related carbenoid. A common method involves the use of haloforms, such as bromoform (B151600) (CHBr₃), in the presence of a strong base. masterorganicchemistry.com This reaction generates a dibromocarbene intermediate, which then adds to an alkene to form a gem-dibromocyclopropane. masterorganicchemistry.comethz.ch While this yields a dibrominated product, it serves as a valuable precursor that can be selectively reduced to the desired monobrominated compound.

More advanced methods have been developed to achieve monobromocyclopropanation directly. For instance, chromium-catalyzed cyclopropanation of alkenes with bromoform has been shown to produce bromocyclopropanes. rsc.orgnih.gov This catalytic system utilizes an organosilicon reductant to generate a (bromomethylidene)chromium(III) species, which then reacts with various olefins like allyl ethers and terminal alkenes to yield the corresponding bromocyclopropanes. rsc.orgnih.govrsc.org

Below is a table summarizing key aspects of these cyclopropanation strategies.

Method Reagents Intermediate Product Type Notes
DihalocyclopropanationAlkene, Bromoform (CHBr₃), Strong Base (e.g., KOt-Bu)Dibromocarbene (:CBr₂)gem-DibromocyclopropaneRequires subsequent reduction for monobromo product. masterorganicchemistry.com
Catalytic BromocyclopropanationAlkene, Bromoform (CHBr₃), CrCl₃(thf)₃, Organosilicon Reductant(Bromomethylidene)chromium(III)MonobromocyclopropaneOffers direct access to the target scaffold. nih.gov

Halogenation of Cyclopropane Derivatives

An alternative strategy involves the halogenation of a pre-formed cyclopropane ring. The Hunsdiecker reaction, and its variations, is a classic method for the synthesis of organic halides from carboxylic acids. wikipedia.orgbyjus.com This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. wikipedia.org Specifically, silver cyclopropanecarboxylate (B1236923) can react with bromine to produce bromocyclopropane (B120050) via a radical decarboxylation mechanism. byjus.comorgsyn.org Yields for this reaction have been reported at 53% when performed in dichlorodifluoromethane (B179400) at low temperatures. orgsyn.org A modification of this reaction, known as the Cristol-Firth modification, uses mercuric oxide in place of the silver salt. wikipedia.org The reaction of cyclopropanecarboxylic acid with bromine in the presence of red mercuric oxide has been demonstrated to yield bromocyclopropane in 41–46% yield. orgsyn.org

These methods are particularly useful as they start from readily available cyclopropanecarboxylic acid and directly install the bromine atom with concomitant loss of the carboxyl group as carbon dioxide.

Synthesis of 1-Bromocyclopropane-1-carboxylic Acid and Related Intermediates

The most direct precursor to 1-bromocyclopropane-1-carbothioamide is often 1-bromocyclopropane-1-carboxylic acid or its corresponding nitrile. An efficient synthesis for these intermediates has been developed starting from the inexpensive and commercially available γ-butyrolactone. researchgate.net This multi-step process involves bromination and cyclization of the γ-butyrolactone scaffold to form the 1-bromocyclopropanecarboxylic acid. researchgate.net This acid can then be converted into other key intermediates, such as the corresponding acid chloride or nitrile. researchgate.net For example, the synthesis of 1-bromo-1-cyanocyclopropane from γ-butyrolactone proceeds through a sequence of bromination, cyclization, ammoniation, and dehydration. researchgate.net

Another general approach to cyclopropane carboxylic acids involves the α-alkylation of an activated methylene (B1212753) compound, such as a phenylacetonitrile (B145931) derivative, with 1,2-dibromoethane (B42909) using a strong base, followed by hydrolysis of the nitrile to a carboxylic acid. nih.gov This establishes a reliable method for constructing the cyclopropane ring fused to a carbon that can be further functionalized.

Formation of the Carbothioamide Moiety

Once the 1-bromocyclopropane scaffold containing a suitable functional group (e.g., a carbonyl or nitrile) is in hand, the final step is the formation of the carbothioamide moiety.

Thionation Reactions in the Context of Cyclopropyl (B3062369) Carbonyls

The conversion of a carbonyl group, particularly an amide, into a thiocarbonyl group is a common and effective method for synthesizing thioamides. Lawesson's reagent is a widely used, mild, and efficient thionating agent for this transformation. organic-chemistry.orgmdpi.com The reaction typically involves treating the corresponding amide, in this case, 1-bromocyclopropane-1-carboxamide, with Lawesson's reagent in a solvent like tetrahydrofuran (B95107) (THF) or toluene. chemspider.combeilstein-journals.org The reaction mechanism is thought to proceed through a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org Reactions performed in THF can often proceed at room temperature, offering a milder alternative to higher temperatures required in other solvents. chemspider.com While powerful, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate purification. beilstein-journals.orgresearchgate.net

Reagent Typical Solvent Temperature Key Features
Lawesson's ReagentTHF, TolueneRoom Temp to RefluxMild, versatile, and efficient for converting amides to thioamides. organic-chemistry.orgchemspider.com
Phosphorus Pentasulfide (P₄S₁₀)Toluene, PyridineRefluxA classic, more reactive reagent, often requiring higher temperatures. mdpi.com

Conversion of Cyclopropyl Nitriles to Carbothioamides

An alternative pathway to the carbothioamide is through the corresponding nitrile, 1-bromocyclopropane-1-carbonitrile. The addition of hydrogen sulfide (B99878) (H₂S) or its equivalents to a nitrile is a direct method for the synthesis of primary thioamides. researchgate.net This transformation can be catalyzed by bases. tandfonline.com For instance, various nitriles can be converted to primary thioamides by treatment with gaseous hydrogen sulfide in the presence of an anion-exchange resin in a polar solvent mixture at room temperature. thieme-connect.com Another reported method utilizes sodium hydrogen sulfide in combination with diethylamine (B46881) hydrochloride, which avoids the need for gaseous H₂S and allows for straightforward stoichiometric control. tandfonline.comscilit.com These methods provide a direct route from the cyclopropyl nitrile to the target thioamide. tandfonline.comrsc.org

Multi-component Reactions Leading to Carbothioamide Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov In the context of carbothioamide synthesis, the Kindler thioamide synthesis is a notable example of an MCR. This reaction typically involves an aldehyde, an amine, and elemental sulfur to produce a thioamide.

While a direct MCR for the synthesis of this compound is not prominently documented, a hypothetical approach could be conceptualized. Such a reaction might involve 1-bromo-1-formylcyclopropane, an amine source like ammonia, and elemental sulfur. The reaction would proceed through an imine intermediate, which then reacts with sulfur to yield the target thioamide. The efficiency of MCRs lies in their convergent and atom-economical nature, often reducing the number of synthetic steps and purification procedures required compared to traditional linear syntheses. nih.gov

Table 1: Hypothetical Kindler-type MCR for this compound This table is based on the general principles of the Kindler reaction and represents a conceptual pathway.

Reactant 1Reactant 2Reactant 3Potential ProductReaction Type
1-Bromo-1-formylcyclopropaneAmmonia (or Ammonium salt)Elemental SulfurThis compoundMulti-component Reaction (Kindler thioamidation)

Convergent and Divergent Synthetic Routes to this compound

The strategic planning of a synthesis can be broadly categorized into convergent and divergent approaches, both of which can be applied to the formation of this compound.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a library of structurally related compounds. nih.gov Starting from a key intermediate like 1-bromocyclopropane-1-carbonitrile, a divergent strategy can be employed. researchgate.net One branch of the synthesis would involve the conversion of the nitrile to the target thioamide. Other branches could explore the hydrolysis of the nitrile to the corresponding carboxylic acid, its reduction to an amine, or its reaction with organometallic reagents, thereby generating a diverse set of cyclopropane-containing molecules from a single starting point. This strategy is particularly valuable in medicinal chemistry for creating compound libraries for biological screening. nih.gov

Optimization of Reaction Conditions and Yields in Target Compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions for the key transformation step: the conversion of the precursor, 1-bromocyclopropane-1-carbonitrile, into the final thioamide. This process, known as thiolysis or thionation, can be achieved through various methods, each with parameters that can be fine-tuned to maximize yield and purity. organic-chemistry.orgthieme-connect.comtandfonline.com

Key parameters for optimization include the choice of solvent, the sulfur source, the catalyst, reaction temperature, and time. For instance, the conversion of nitriles to thioamides using hydrogen sulfide can be catalyzed by bases like triethylamine (B128534) or pyridine, or facilitated by using an anion-exchange resin in polar solvents like methanol (B129727) or ethanol (B145695) at room temperature. thieme-connect.com Another common method involves using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, where the choice of solvent (e.g., pyridine, dioxane, or toluene) and temperature are critical. organic-chemistry.org

The following tables illustrate potential optimization studies for this key conversion, based on established methodologies for thioamide synthesis from nitriles.

Table 2: Optimization of Solvent and Catalyst for Thiolysis of 1-Bromocyclopropane-1-carbonitrile with H₂S This table represents a model optimization study based on known nitrile-to-thioamide conversion methods.

EntrySulfur SourceCatalyst/MediumSolventTemperature (°C)Yield (%)
1H₂S (gas)TriethylaminePyridine60Moderate
2H₂S (gas)Anion-exchange resin (SH⁻ form)Methanol/Water25Good
3NaSHEt₂NH·HCl1,4-Dioxane/Water55High
4Thioacetic AcidBF₃·OEt₂Dichloroethane25Good

Further optimization would involve screening various thionating agents. Lawesson's reagent is a popular choice for converting carbonyls and other functional groups into their thio-analogs, but other reagents like phosphorus pentasulfide also find common use.

Table 3: Screening of Thionating Agents for Conversion of a Precursor Amide Assuming an alternative route via 1-Bromocyclopropane-1-carboxamide.

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)
1Phosphorus Pentasulfide (P₄S₁₀)Pyridine100475
2Lawesson's ReagentToluene110288
3Lawesson's ReagentDioxane100385
4Elemental SulfurDMF120845

These optimization studies are crucial for developing a robust and scalable synthetic route to this compound, ensuring high yields and minimizing the formation of impurities.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromocyclopropane 1 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-bromocyclopropane-1-carbothioamide, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments would provide a comprehensive picture of its molecular framework.

The cyclopropane (B1198618) ring protons and carbons exhibit characteristic NMR chemical shifts due to the ring's unique electronic structure, which includes significant ring strain and σ-aromaticity. nih.govresearchgate.net The protons on the cyclopropane ring are expected to resonate at an unusually high field (upfield shift) compared to other cycloalkanes, typically in the range of 0.2 to 1.5 ppm. docbrown.info The presence of the electron-withdrawing bromine atom and carbothioamide group at the C1 position would deshield the adjacent protons, shifting their signals downfield from the typical cyclopropane range.

The ¹³C NMR spectrum is also highly informative. The carbon atoms of an unsubstituted cyclopropane ring resonate at a very high field, even showing a negative chemical shift in some cases (-2.7 ppm for cyclopropane itself). docbrown.info For this compound, the C1 carbon, being attached to a bromine, a nitrogen, and a sulfur (via the thioamide group), would be significantly deshielded and appear at a much lower field. The C2 and C3 carbons would also be influenced by the substituents at C1, but to a lesser extent, and would likely resonate in the range of 10-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 40-60
C2-H, C3-H 1.0-2.5 10-30
C=S - 190-210
NH₂ 7.5-9.5 -

Note: These are estimated values based on typical shifts for similar functional groups.

The coupling constants between the cyclopropane ring protons are particularly diagnostic of their relative stereochemistry. researchgate.netcdnsciencepub.com Generally, the cis vicinal coupling constant (³J_cis_) is larger (typically 7-9 Hz) than the trans vicinal coupling constant (³J_trans_) (typically 4-6 Hz). researchgate.net The geminal coupling (²J) between protons on the same carbon is also characteristic and typically has an opposite sign to the vicinal couplings. dtic.mil

The two protons of the primary thioamide group (-CSNH₂) are diastereotopic and are expected to appear as two separate broad singlets in the ¹H NMR spectrum, typically in the range of 7.5-9.5 ppm. Their chemical shifts can be sensitive to solvent and temperature due to hydrogen bonding and restricted rotation around the C-N bond.

Direct observation of coupling between the thioamide protons and the ¹⁵N nucleus (¹J_NH_) would provide definitive evidence for the thioamide group. This typically requires ¹⁵N-labeling or the use of sensitive inverse-detection experiments. nih.govhuji.ac.il The magnitude of this coupling constant can provide insights into the hybridization and electronic environment of the nitrogen atom.

To unambiguously assign the stereochemistry and confirm through-space proximities of atoms, advanced 2D NMR techniques are invaluable. numberanalytics.comnumberanalytics.com A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly useful. For example, NOE correlations between a specific thioamide proton and the protons on one face of the cyclopropane ring would establish their relative spatial arrangement. Similarly, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations (2-3 bonds) between protons and carbons, helping to piece together the molecular structure and confirm the assignment of quaternary carbons like C1 and the thioamide carbon. ipb.pt

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the key vibrational modes would be associated with the thioamide group, the C-Br bond, and the cyclopropane ring. The thioamide group gives rise to several characteristic bands:

Thioamide I band: Primarily due to C=S stretching, expected in the 1585-1650 cm⁻¹ region. iosrjournals.org

Thioamide II band: A mixed vibration of N-H bending and C-N stretching, typically found around 1300-1400 cm⁻¹.

Thioamide III band: Involving C-N and C-S stretching, appearing in the 950-1150 cm⁻¹ range.

The C-Br stretching vibration is expected to appear in the fingerprint region of the FTIR spectrum, typically between 500 and 600 cm⁻¹. The cyclopropane ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes (ring breathing) at lower wavenumbers.

Table 2: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H (Thioamide) Stretching 3100-3400
C-H (Cyclopropane) Stretching 3000-3100
C=S (Thioamide I) Stretching 1585-1650
C-N / N-H (Thioamide II) Mixed 1300-1400
C-N / C-S (Thioamide III) Mixed 950-1150
C-Br Stretching 500-600

Raman spectroscopy would be particularly useful for observing the C=S and C-Br stretching modes, as these bonds involve changes in polarizability. iosrjournals.org

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org For this compound (C₄H₆BrNS), the presence of bromine is a key feature that would be readily identified in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (M and M+2). youtube.com

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:

Loss of a bromine radical: This would lead to a prominent peak at M-79/81.

Alpha-cleavage: Cleavage of the bonds adjacent to the thioamide group or the cyclopropane ring. libretexts.orgmiamioh.edu

Loss of the thioamide group: Fragmentation involving the cleavage of the C1-C(S)NH₂ bond.

Analysis of the fragmentation pattern provides a fingerprint of the molecule's structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment Notes
179/181 [C₄H₆BrNS]⁺ Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
100 [C₄H₆NS]⁺ Loss of a bromine radical (M-Br).
76 [CSNH₂]⁺ Thioamide fragment.
41 [C₃H₅]⁺ Cyclopropyl (B3062369) fragment.

Note: The m/z values are based on the most abundant isotopes.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While NMR provides information about the structure in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state. researchgate.netnih.govresearchgate.net A single-crystal X-ray diffraction study of this compound would definitively determine bond lengths, bond angles, and torsional angles. This would confirm the cyclopropane ring's geometry and the relative orientation of the bromo and carbothioamide substituents.

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions. The thioamide group is capable of forming strong hydrogen bonds via its N-H protons as donors and the sulfur atom as an acceptor. researchgate.net These hydrogen bonds, along with other potential interactions like thioamide-thioamide stacking, would play a crucial role in the crystal packing. nih.govacs.orgresearchgate.net Understanding these interactions is important for comprehending the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The application of chiroptical spectroscopy for the determination of enantiomeric excess presupposes the synthesis and isolation of chiral, non-racemic forms of a compound. This compound possesses a chiral center at the C1 position of the cyclopropane ring, which is substituted with four different groups: a bromine atom, a carbothioamide group, and two distinct methylene (B1212753) groups of the cyclopropane ring. Therefore, the existence of two enantiomers, (R)-1-bromocyclopropane-1-carbothioamide and (S)-1-bromocyclopropane-1-carbothioamide, is theoretically possible.

However, a thorough search of scientific databases reveals no published studies on the synthesis, chiral resolution, or investigation of the chiroptical properties of these potential enantiomers. Techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) are powerful tools for determining the absolute configuration and enantiomeric purity of chiral molecules. mdpi.comnih.govnih.gov These methods rely on the differential interaction of left and right circularly polarized light with chiral substances, providing unique spectral signatures for each enantiomer.

In the absence of any reported synthesis of enantioenriched this compound, no experimental chiroptical data is available. Consequently, the determination of enantiomeric excess for this specific compound via chiroptical spectroscopy has not been performed or documented in the scientific literature. The generation of such data would first require the development of a stereoselective synthesis or an effective method for the chiral resolution of the racemic mixture. nih.govnih.govmdpi.commdpi.com

Reaction Mechanisms and Reactivity Profiles of 1 Bromocyclopropane 1 Carbothioamide

Reactivity of the Cyclopropyl (B3062369) Bromide Moiety

The carbon-bromine bond on the cyclopropane (B1198618) ring is the primary site for several classes of reactions. The high p-character of the C-C bonds within the cyclopropane ring influences the stability of intermediates and transition states, often leading to reaction pathways distinct from those of acyclic or larger-ring alkyl halides. Due to the ring strain, reactions that lead to ring-opening are also a significant aspect of its chemistry researchgate.net.

Direct nucleophilic substitution on a cyclopropyl bromide is generally challenging. The classic SN2 mechanism is disfavored due to the steric hindrance of the ring structure, which impedes the required backside attack. An SN1 pathway is also highly unlikely because the formation of a cyclopropyl cation is energetically unfavorable due to increased ring strain and angle strain.

However, formal nucleophilic substitution can be achieved through alternative mechanisms. For related 2-bromocyclopropylcarboxamides, a highly diastereoselective formal substitution with various azoles (such as pyrroles, indoles, and pyrazoles) has been described acs.org. This transformation is proposed to proceed not by a direct SN2 attack, but through a 1,2-dehydrobromination to form a highly reactive and unstable cyclopropene intermediate acs.org. The nucleophile then adds to the strained double bond of the cyclopropene acs.org. The presence of an electron-withdrawing group, such as the carbothioamide in the target molecule, would be expected to facilitate the initial elimination step.

Theoretical studies on related cyclopropenyl halides also suggest the possibility of π-attack SN2' pathways, where the nucleophile attacks the double bond of a cyclopropene-like structure, leading to a rearranged product nih.gov.

Substitution Pathway Feasibility on Cyclopropyl Ring Key Characteristics & Intermediates
SN1 Highly UnfavorableInvolves a high-energy, unstable cyclopropyl cation.
SN2 (Direct) Highly UnfavorableBackside attack is sterically hindered by the ring geometry.
Formal Substitution FavorableProceeds via an elimination-addition mechanism involving a cyclopropene intermediate acs.orgresearchgate.net.

Elimination reactions are a prominent pathway for cyclopropyl halides. Base-assisted 1,2-dehydrohalogenation is a common method for generating cyclopropene intermediates, which can then be trapped by nucleophiles researchgate.net. In the case of 1-bromocyclopropane-1-carbothioamide, treatment with a strong, non-nucleophilic base could lead to the formation of 1-carbothioamide-cyclopropene.

Ring-opening reactions represent another critical elimination pathway, driven by the release of the inherent strain energy of the three-membered ring (approximately 27.5 kcal/mol). The molecule is prone to undergo ring-opening reactions, a characteristic that is influenced by deviations from ideal valence bond angles researchgate.net. For example, the reaction of gem-dibromocyclopropanes with bases can lead to ring cleavage and the formation of bromoalkene products, a process that also involves a cyclopropene intermediate that subsequently opens uq.edu.au.

The cyclopropyl bromide moiety is susceptible to radical reactions. The formation of a cyclopropyl radical intermediate has been confirmed in the context of Grignard reagent formation nih.gov. A significant characteristic of cyclopropyl-substituted radicals is their propensity to undergo rapid ring-opening to form a more stable, linear alkyl radical beilstein-journals.orgucl.ac.uk.

Visible-light-induced photoredox catalysis can initiate a cascade of alkylation, ring-opening, and cyclization of cyclopropyl olefins with bromides beilstein-journals.orgnih.gov. In a similar vein, a radical generated at the C1 position of this compound would be expected to undergo ring-opening. Furthermore, trihaloboranes like boron tribromide (BBr₃) in the presence of oxygen can act as bromide radical donors, facilitating novel hydrobromination reactions on cyclopropanes with anti-Markovnikov selectivity, highlighting the ring's reactivity towards radical species rsc.org.

Despite the ring strain, the cyclopropane ring can remain intact during many organometallic reactions. Cyclopropyl Grignard reagents can be formed from cyclopropyl bromides and serve as valuable intermediates in cross-coupling reactions nih.govacs.org.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming C-C bonds while preserving the cyclopropyl ring. The Suzuki-Miyaura reaction, for instance, has been successfully applied to couple potassium cyclopropyltrifluoroborates with a wide variety of aryl and heteroaryl chlorides nih.gov. Similarly, cyclopropylmagnesium bromide couples effectively with aryl bromides in the presence of palladium catalysts and zinc halide additives to produce cyclopropyl arenes in excellent yields organic-chemistry.orgacs.org. These methodologies offer a robust way to incorporate the 1-carbothioamide-cyclopropyl scaffold into larger molecules without destroying the three-membered ring.

Coupling Reaction Catalyst/Reagent Substrate Outcome
Kumada-Corriu Palladium Acetate / Tri-tert-butylphosphineAryl BromidesPreserves cyclopropane ring; forms aryl-cyclopropane bond organic-chemistry.orgacs.org.
Suzuki-Miyaura Pd(OAc)₂ / n-BuPAd₂Aryl/Heteroaryl ChloridesPreserves cyclopropane ring; effective for diverse substrates nih.gov.
Cobalt-Catalyzed Cobalt CatalystAlkyl IodidesPreserves cyclopropane ring; forms alkyl-cyclopropane bond acs.org.

Reactivity of the Carbothioamide Functional Group

The carbothioamide (thioamide) group is a sulfur analog of the amide group and possesses a rich and distinct reactivity profile. It can act as a nucleophile through either the sulfur or nitrogen atom and its electronic properties can influence the reactivity of the adjacent cyclopropane ring.

A key feature of the carbothioamide group is its ability to exist in tautomeric forms. Prototropic tautomerism involves the migration of a proton, leading to an equilibrium between the thioamide form and the thioimidol (or isothioamide) form.

Thioamide-Thioimidol Tautomerism:

Thioamide form: C(=S)NH₂

Thioimidol form: C(-SH)=NH

This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the molecule mdpi.com. The existence of these two forms has a profound impact on reactivity. The thioamide form presents a soft, nucleophilic sulfur atom, while the thioimidol form offers a nucleophilic nitrogen and an acidic thiol proton. This duality allows the carbothioamide group to react with a diverse range of electrophiles at different sites depending on the specific tautomer present and the reaction conditions. The study of tautomerism is crucial for understanding the mechanisms of chemical and biochemical reactions mdpi.comresearchgate.net.

Reactions at the Thioamide Sulfur: Alkylation, Oxidation, and Cycloaddition Reactions

The sulfur atom of the thioamide group in this compound is a primary site for electrophilic attack due to its high nucleophilicity.

Alkylation:

Primary thioamides are known to undergo S-alkylation with alkyl halides to form thioimidates. In the case of this compound, reaction with an alkyl halide (R-X) in the presence of a base would likely yield the corresponding S-alkylated product. The reaction proceeds through the formation of a thioenolate intermediate, which then attacks the electrophilic alkyl halide.

Reaction Scheme:

this compound + R-X + Base → 1-Bromocyclopropane-1-carb(S-alkyl)thioimidate + Base-H⁺ + X⁻

ReactantReagentProductConditions
This compoundAlkyl Halide (R-X)1-Bromocyclopropane-1-carb(S-alkyl)thioimidateBasic

Oxidation:

The thioamide sulfur can be oxidized to various oxidation states. Mild oxidation, for instance with hydrogen peroxide or peroxy acids, would be expected to form a sulfine. Further oxidation could lead to the corresponding sulfene, which is a highly reactive intermediate. The presence of the electron-withdrawing bromocyclopropyl group might influence the ease of oxidation.

Cycloaddition Reactions:

Thioamides can participate in cycloaddition reactions, acting as a thiocarbonyl component. For example, they can undergo [3+2] cycloaddition with 1,3-dipoles. The reactivity in such reactions would be influenced by the electronic nature of the substituents on both the thioamide and the dipole. Thioamides with electron-withdrawing groups have been shown to react with benzynes in a formal [3+2] cycloaddition manner. orientjchem.orgmdpi.com

Reactions at the Thioamide Nitrogen: Acylation, Alkylation, and Condensation Reactions

The nitrogen atom of the primary thioamide in this compound is also nucleophilic and can participate in various reactions.

Acylation and Alkylation:

The nitrogen atom can be acylated by acyl chlorides or anhydrides in the presence of a base to form N-acylthioamides. Similarly, alkylation at the nitrogen can occur, although S-alkylation is often favored under neutral or basic conditions. However, N-alkylation can sometimes be achieved under specific conditions.

Condensation Reactions:

Primary thioamides can condense with carbonyl compounds such as aldehydes and ketones. For instance, the reaction with an aldehyde in the presence of an acid catalyst would likely form an N-thioacyl imine intermediate, which could then undergo further reactions. Condensation reactions of thiobenzamides in the presence of dimethyl sulfoxide and an acid catalyst can lead to the formation of 1,2,4-thiadiazole derivatives. researchgate.net

Hydrolysis and Other Degradation Pathways

This compound is susceptible to hydrolysis and other degradation pathways under certain conditions.

Hydrolysis:

Thioamides are generally more resistant to hydrolysis than their amide counterparts. libretexts.org However, under acidic or basic conditions, they can be hydrolyzed to the corresponding amide (1-bromocyclopropane-1-carboxamide) and hydrogen sulfide (B99878). The rate of hydrolysis can be influenced by the surrounding chemical environment. For instance, the hydrolysis of thioamides can be promoted by the presence of soft metal ions. unimelb.edu.aunih.gov

Reaction Scheme (Acid-catalyzed):

this compound + H₃O⁺ ⇌ [Protonated Intermediate] → 1-Bromocyclopropane-1-carboxamide + H₂S + H⁺

Reaction Scheme (Base-catalyzed):

this compound + OH⁻ ⇌ [Tetrahedral Intermediate] → 1-Bromocyclopropane-1-carboxamide + HS⁻

Degradation of the Bromocyclopropane (B120050) Ring:

The bromocyclopropane moiety can also undergo degradation. The high ring strain makes it susceptible to ring-opening reactions, especially when activated by the adjacent electron-withdrawing carbothioamide group. Under certain conditions, such as in the presence of Lewis acids or transition metals, the cyclopropane ring can open to form linear products. Additionally, the carbon-bromine bond can be cleaved under reductive conditions or via nucleophilic substitution, although the latter is generally difficult for cyclopropyl halides.

Synergistic and Antagonistic Effects between the Bromocyclopropane and Carbothioamide Moieties

Activation of the Cyclopropane Ring: The electron-withdrawing nature of the carbothioamide group, enhanced by the electronegativity of the sulfur atom, polarizes the C1-C(S) bond. This polarization, in conjunction with the inductive effect of the bromine atom, makes the C1 carbon of the cyclopropane ring more electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening reactions. mdpi.commdpi.comresearchgate.netnih.govnih.gov

Influence on Thioamide Reactivity: Conversely, the bromocyclopropyl group, being electron-withdrawing, is expected to decrease the nucleophilicity of both the sulfur and nitrogen atoms of the thioamide. This would likely decrease the rates of reactions involving nucleophilic attack by these atoms.

These synergistic effects create a unique reactivity profile where the molecule can act as a bifunctional electrophile-nucleophile, depending on the reaction conditions and the nature of the attacking reagent.

Regio- and Stereoselectivity in Reactions of this compound

The stereochemistry of the quaternary carbon at the C1 position of the cyclopropane ring introduces the possibility of regio- and stereoselectivity in its reactions.

Regioselectivity:

In reactions involving nucleophilic attack on the cyclopropane ring, the attack is expected to be highly regioselective at the C1 carbon due to the presence of both the bromine and the carbothioamide group, which stabilize a negative charge buildup on the adjacent carbons during a potential ring-opening.

Stereoselectivity:

Reactions at the Thioamide: Reactions at the thioamide group are unlikely to directly affect the stereocenter at C1 unless the conditions are harsh enough to cause epimerization.

Reactions at the Cyclopropane Ring: Nucleophilic substitution at the C1 position, if it were to occur, would be challenging due to the steric hindrance and the inherent difficulty of Sₙ2 reactions on cyclopropyl systems. nih.govresearchgate.net If such a reaction were to proceed, it would likely involve a mechanism with retention or inversion of configuration depending on the pathway. Ring-opening reactions, however, can proceed with high stereoselectivity, often dictated by the stereoelectronics of the ring-opening process (e.g., conrotatory or disrotatory). For substituted cyclopropanes, the stereochemical outcome of such reactions is often predictable. nih.gov

The table below summarizes the expected outcomes for reactions at the stereocenter:

Reaction TypeExpected Stereochemical OutcomeRationale
Nucleophilic Substitution at C1Inversion or Retention (if reaction occurs)Dependent on Sₙ1 vs. Sₙ2-like character
Ring-Opening ReactionsHigh StereoselectivityGoverned by orbital symmetry rules

Theoretical and Computational Investigations of 1 Bromocyclopropane 1 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 1-Bromocyclopropane-1-carbothioamide. Methods such as Density Functional Theory (DFT) allow for a detailed examination of its molecular orbitals, charge distribution, and bond energies. ucl.ac.ukresearchgate.netnih.gov

The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.commasterorganicchemistry.com This strain results from two primary factors: angle strain and torsional strain, as the C-H bonds on adjacent carbons are eclipsed. masterorganicchemistry.comlibretexts.orglibretexts.org The bonding in the cyclopropane ring is often described using the Walsh orbital model, which depicts a set of high-energy molecular orbitals (HOMOs) with significant p-character lying in the plane of the ring. youtube.com These orbitals are responsible for the ring's high reactivity and its ability to interact with adjacent functional groups. youtube.comresearchgate.net

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative atoms. An electrostatic potential map (EPM) would visually represent this distribution, highlighting regions of positive and negative electrostatic potential on the molecule's surface. libretexts.orgnumberanalytics.comyoutube.com

Computational methods generate these maps by calculating the electrostatic potential at various points around the molecule. numberanalytics.com For this compound, regions of high electron density (negative potential), typically colored red or orange, are expected around the sulfur and nitrogen atoms of the carbothioamide group. youtube.comproteopedia.org The sulfur atom, being large and polarizable, would exhibit a significant negative potential. The nitrogen atom's lone pair would also contribute to a region of negative charge. Conversely, regions of low electron density (positive potential), colored blue, would be anticipated around the hydrogen atoms of the amine group and the cyclopropane ring. youtube.com The bromine atom presents a more complex case; while highly electronegative, it can also exhibit a region of positive potential known as a "sigma-hole" along the axis of the C-Br bond, which can influence intermolecular interactions. Understanding this charge distribution is crucial for predicting how the molecule interacts with other molecules, such as solvents or biological receptors. libretexts.org

The C-C bonds within the cyclopropane ring are notably weaker than those in acyclic alkanes due to significant ring strain. masterorganicchemistry.comlibretexts.orgrsc.org The BDE for a C-C bond in unsubstituted cyclopropane is approximately 260 kJ/mol, compared to about 376 kJ/mol in ethane. rsc.org The substituents on the C1 carbon are expected to further weaken the adjacent C1-C2 and C1-C3 bonds. The C-Br bond is also of interest. Its strength will be influenced by the hybridization of the carbon atom it is attached to. The increased s-character in the cyclopropyl (B3062369) carbon orbitals could affect the C-Br bond strength compared to a typical alkyl bromide.

Table 1: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in this compound
BondTypical BDE (kJ/mol)Predicted BDE in Molecule (kJ/mol)Rationale for Prediction
C(ring)-C(ring)~370 (alkane)~255Significant weakening due to high ring strain. masterorganicchemistry.comlibretexts.org
C-Br~290 (alkyl)~280Slightly altered due to cyclopropyl carbon hybridization.
C-C(S)N~370 (alkane)~350Potential weakening due to steric and electronic effects of substituents.
C=S~540~530Relatively stable, but influenced by conjugation with the N atom. nih.gov

Conformational Analysis and Potential Energy Surfaces

While the cyclopropane ring itself is rigid, the molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the cyclopropane ring to the carbothioamide group (C1-C(S)N). Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that separate them. dalalinstitute.com

A potential energy surface (PES) can be generated by systematically rotating the dihedral angle of the C2-C1-C(S)-N bond and calculating the energy at each step. This analysis would likely reveal distinct energy minima corresponding to staggered arrangements that minimize steric hindrance between the bulky bromine atom, the thioamide group, and the adjacent ring hydrogens. The transition states would correspond to eclipsed conformations. The relative energies of these conformers determine their population at a given temperature. DFT calculations are well-suited for mapping these surfaces and providing detailed geometric and energetic data for each stationary point. researchgate.net

Table 2: Illustrative Conformational Analysis Data
ConformerDihedral Angle (C2-C1-C(S)-N)Relative Energy (kcal/mol)Description
Global Minimum~180°0.00Anti-periplanar arrangement, minimizing steric clash.
Transition State 1~120°+4.5Eclipsed conformation with thioamide group and C2.
Local Minimum~60°+1.5Gauche conformation.
Transition State 2+5.0Syn-periplanar eclipsed conformation, highest energy.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling potential reaction pathways, providing a mechanistic understanding at the molecular level. For this compound, a plausible reaction to model would be the ring-opening of the cyclopropane, which is often facilitated by the presence of a good leaving group like bromine. reddit.comreddit.com

Reaction pathway modeling involves identifying the reactant(s), product(s), and any intermediates, and then locating the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy along the minimum energy path of the reaction. researchgate.net Characterizing the TS—its geometry, energy, and vibrational frequencies—is key to calculating the activation energy barrier, which determines the reaction rate. For example, a nucleophilic attack on a ring carbon leading to the cleavage of a C-C bond and expulsion of the bromide ion could be modeled. acs.org Computational methods like DFT can be used to calculate the geometries and energies of all species along the reaction coordinate, providing a detailed picture of the reaction mechanism. researchgate.net

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies) and Validation

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for validating theoretical models against experimental data. nih.govmdpi.com

NMR Chemical Shifts: The unique electronic environment of the cyclopropane ring results in anomalous ¹H NMR chemical shifts, typically appearing far upfield (around 0.22 ppm for cyclopropane itself) compared to other alkanes. researchgate.net This shielding is attributed to a ring current effect. dtic.mil Calculations can predict the ¹H and ¹³C chemical shifts for this compound. The shifts of the cyclopropyl protons and carbons would be influenced by the anisotropic and electronic effects of the bromine and carbothioamide substituents. The ¹³C chemical shift of the thioamide carbon is expected to be significantly downfield, in the range of 200-210 ppm. nih.gov

IR Frequencies: Infrared spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions of key absorption bands. For this molecule, characteristic frequencies would include the N-H stretching vibrations of the amine, the C=S double bond stretch, and the C-Br stretch. The C=S stretch is typically observed around 1120 cm⁻¹. nih.gov Comparing calculated spectra with experimental data (if available) provides a robust check on the accuracy of the computed molecular geometry and electronic structure.

Table 3: Predicted Spectroscopic Data
Spectroscopy TypeGroupPredicted ValueNotes
¹H NMRCyclopropyl-H0.5 - 1.5 ppmShifted relative to unsubstituted cyclopropane due to substituents. researchgate.netdtic.mil
¹³C NMRThioamide C=S200 - 210 ppmCharacteristic downfield shift for thioamides. nih.gov
¹³C NMRCyclopropyl-C10 - 30 ppmInfluenced by attached Br and C(S)N groups.
IRN-H Stretch3200 - 3400 cm⁻¹Typical range for primary thioamides.
IRC=S Stretch1100 - 1140 cm⁻¹Characteristic thiocarbonyl absorption. nih.gov
IRC-Br Stretch500 - 600 cm⁻¹Typical for alkyl bromides.

Studies on Non-covalent Interactions (e.g., Halogen Bonding) involving the Bromine Atom

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the non-covalent interactions of this compound were found. Consequently, there is no published research focusing on halogen bonding involving the bromine atom of this particular compound.

General computational methods, such as Density Functional Theory (DFT), are often employed to analyze non-covalent interactions. These studies typically investigate parameters like interaction energies, bond lengths, and bond angles to characterize the strength and nature of interactions such as halogen bonding. Methodologies including Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are also commonly used to visualize and quantify these weak interactions within molecular structures.

However, the application of these computational tools to this compound has not been reported in the available scientific literature. Therefore, no detailed research findings or data tables on its non-covalent interactions can be provided at this time.

Advanced Applications of 1 Bromocyclopropane 1 Carbothioamide in Organic Synthesis

As a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While direct research on 1-Bromocyclopropane-1-carbothioamide as a chiral auxiliary is not extensively documented, its structural motifs suggest significant potential. A novel strategy in asymmetric synthesis involves combining chiral auxiliaries with substrate-directable reactions to produce enantiopure compounds. For instance, a three-step sequence of aldol-cyclopropanation-retro-aldol reactions has been successfully employed for the stereoselective synthesis of chiral cyclopropane (B1198618) carboxaldehydes. rsc.orgnih.gov This highlights the importance of the cyclopropane moiety in stereocontrolled transformations.

The utility of chiral auxiliaries is well-established, with compounds like 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and various oxazolidinones being classic examples. wikipedia.org These auxiliaries guide the stereoselective formation of new chiral centers. The presence of both a bromine atom and a carbothioamide group on a stereogenic cyclopropane ring in this compound presents intriguing possibilities for its application as a chiral building block for creating densely substituted, enantiomerically enriched cyclopropyl (B3062369) derivatives. nih.gov

Precursor for Highly Functionalized Cyclopropane Derivatives

The strained three-membered ring of cyclopropanes makes them valuable precursors for a diverse array of more complex molecules. The development of methods for synthesizing functionalized cyclopropanes is an active area of research. mdpi.comnih.gov this compound, with its inherent functionalities, is poised to be a versatile starting material. The bromine atom can participate in various coupling reactions or be substituted, while the carbothioamide group can be hydrolyzed, reduced, or used to direct further reactions.

Recent studies have focused on creating amide derivatives containing a cyclopropane ring, which have shown promising biological activities. nih.govsemanticscholar.org These syntheses often involve the introduction of amide and aryl groups onto the cyclopropane scaffold. The unique combination of a bromo and a carbothioamide group on the same cyclopropyl carbon in this compound could enable novel synthetic pathways to such biologically relevant molecules.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The synthesis of novel heterocyclic systems is a continuous endeavor for organic chemists. mdpi.com Alkynyl aldehydes, for example, have proven to be versatile reagents for constructing a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles through cyclization reactions. nih.gov The reactivity of the carbothioamide group in this compound suggests its potential as a synthon for building heterocyclic rings. For instance, the sulfur and nitrogen atoms of the carbothioamide could react with suitable electrophiles to form thiazoles, thiadiazoles, or other related heterocycles.

Furthermore, the synthesis of novel nitrogen heterocycles bearing a carboxamide moiety has been shown to yield compounds with potential antitumor activity. ajol.info The structural features of this compound make it an interesting candidate for the synthesis of novel cyclopropane-fused or cyclopropane-substituted heterocyclic systems.

Application in Divergent Synthesis of Complex Molecular Architectures

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate. This approach is particularly valuable in drug discovery and the development of new materials. The bifunctional nature of this compound makes it an ideal candidate for use in divergent synthetic strategies. By selectively reacting either the bromo or the carbothioamide group, a wide range of derivatives can be accessed from a single starting material.

For example, a strategy for the divergent synthesis of cyclopropane-containing lead-like compounds has been developed using a cobalt-catalyzed cyclopropanation. nih.govresearchgate.netnih.gov This approach allows for the derivatization of both ester and sulfide (B99878) functionalities to create topologically varied molecules. Similarly, this compound could serve as a central scaffold from which numerous derivatives are synthesized, each with potentially unique biological or material properties.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique combination of a geminal bromo and carbothioamide group on a cyclopropane ring is expected to impart novel reactivity to this compound. The development of new synthetic methodologies that exploit this unique reactivity is a promising area of research. For instance, the bromine atom could be reductively eliminated to generate a cyclopropylidene intermediate, or it could participate in radical reactions. The carbothioamide group could act as a directing group for C-H activation on the cyclopropane ring or influence the stereochemical outcome of reactions at adjacent positions.

The exploration of such novel transformations could lead to the discovery of new ways to construct complex molecular architectures and access previously unattainable chemical space. The development of reaction condition-dependent divergent syntheses, for instance, has shown the ability to access structurally diverse and complex compounds from readily available starting materials. rsc.org Applying similar principles to this compound could unlock a wealth of new synthetic possibilities.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 1-Bromocyclopropane-1-carbothioamide

Direct academic contributions focusing on this compound are not present in current scientific literature. However, a significant body of research on its constituent parts—the gem-bromocyclopropane moiety and the thioamide group—provides a robust framework for predicting its chemical behavior and guiding future studies.

The chemistry of gem-dihalocyclopropanes is well-documented, with established methods for their synthesis and a variety of known transformations. researchgate.netacs.orgacs.org These strained rings are valuable synthetic intermediates, known to undergo ring-opening and rearrangement reactions, driven by the release of inherent ring strain. researchgate.net The presence of a halogen atom on the cyclopropane (B1198618) ring introduces a site for nucleophilic substitution and the formation of organometallic reagents. wikipedia.org

Concurrently, thioamides are recognized as versatile functional groups in organic synthesis and medicinal chemistry. nih.gov As isosteres of amides, they exhibit unique physicochemical properties, including different hydrogen bonding capabilities, increased reactivity, and the ability to act as precursors for a wide range of sulfur-containing heterocycles. nih.govnih.gov The conversion of nitriles or amides using various thionating agents is a common strategy for their synthesis. chemistryviews.orgorganic-chemistry.org The study of this compound would, therefore, build upon these extensive and well-understood areas of chemical science.

Table 1: Computed Physicochemical Properties of this compound Note: This data is computationally derived and sourced from public chemical databases. Experimental values have not been reported in the literature.

PropertyValueSource
Molecular FormulaC₄H₆BrNSPubChem nih.gov
Molecular Weight180.07 g/molPubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number1820683-24-6American Elements americanelements.com
Topological Polar Surface Area58.1 ŲPubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov

Unexplored Reactivity and Transformation Pathways

The bifunctional nature of this compound suggests a rich and unexplored reactivity profile. Future research could investigate several potential transformation pathways:

Reactions at the Thioamide Group: The thioamide moiety is a versatile handle for synthesis. It can undergo S-alkylation followed by cyclization to form thiazoles or other heterocycles. It can also be converted to amidines via reaction with amines, often promoted by metal salts like those of silver(I). researchgate.net Furthermore, transamidation reactions could be explored to generate new derivatives. rsc.org

Nucleophilic Substitution of Bromine: The bromine atom, situated on a strained three-membered ring, presents an interesting case for nucleophilic substitution. The reaction could proceed through various mechanisms, and the outcome would be highly dependent on the nucleophile and reaction conditions. Competition between substitution and elimination reactions would be a key area of study.

Ring-Opening and Ring-Expansion: A hallmark of cyclopropane chemistry is the susceptibility of the ring to open or expand, driven by the release of approximately 27 kcal/mol of strain energy. researchgate.net Reactions that generate a positive charge adjacent to the ring, or proceed via radical intermediates, could trigger cleavage of a C-C bond, leading to linear or larger ring structures. For example, treatment with Lewis acids or radical initiators could unveil novel molecular scaffolds.

Organometallic Formations: The reaction of the bromide with metals such as magnesium or lithium could potentially form a cyclopropyl (B3062369) organometallic species. However, the formation of Grignard reagents from bromocyclopropane (B120050) is known to be inefficient, often yielding cyclopropane as a byproduct. wikipedia.org Investigating alternative conditions or metals would be necessary to develop this pathway for further functionalization.

Potential for New Synthetic Methodologies

The development of a reliable synthesis for this compound is the first critical step toward exploring its chemistry. Based on established methods for thioamide synthesis, a primary route would likely involve the thionation of its corresponding nitrile or amide precursor.

The most plausible precursor is 1-Bromocyclopropane-1-carbonitrile, a known compound. The conversion of this nitrile to the target thioamide could be attempted using several reagents:

Hydrogen Sulfide (B99878) (H₂S): The direct addition of H₂S to the nitrile, typically catalyzed by a base, is a fundamental method for preparing primary thioamides.

Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent: These are powerful thionating agents commonly used to convert carbonyls (including amides) and nitriles into their thio-analogs. organic-chemistry.org

Elemental Sulfur: Recent methodologies have utilized elemental sulfur in multicomponent reactions to generate thioamides, often under transition-metal-free conditions, which could offer a greener synthetic route. chemistryviews.orgresearchgate.net

A key challenge in any synthetic approach will be the stability of the strained cyclopropane ring, especially under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media) that could induce ring-opening or decomposition. Developing mild and efficient conditions will be paramount for the successful synthesis of this molecule.

Broader Implications for Strained Ring and Thioamide Chemistry

The study of this compound holds implications that extend beyond the molecule itself. It serves as a model system for probing the interplay between ring strain and the electronic properties of the thioamide group. Research in this area could provide valuable insights into several fundamental questions:

How does the significant s-character of the cyclopropyl C-C bonds influence the resonance, bond lengths, and rotational barrier of the adjacent thioamide C-N bond?

What effect does the electron-withdrawing nature and steric profile of the thioamide group have on the reactivity of the C-Br bond and the stability of the cyclopropane ring?

Can the thioamide group be used to direct or participate in unique ring-opening or rearrangement reactions of the cyclopropane system?

Answering these questions would contribute to a more nuanced understanding of how these two important chemical motifs influence one another. This knowledge could inform the design of new strained-ring building blocks for organic synthesis, the development of novel bioactive molecules, and the creation of unique ligands for catalysis. nih.gov Ultimately, the exploration of this compound represents an opportunity to bridge a gap in the literature and potentially unlock new chemical reactivity and synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromocyclopropane-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropanation reactions. For brominated cyclopropane derivatives, reagents like bromine sources (e.g., N-bromosuccinimide) and cyclopropane precursors (e.g., thioamide derivatives) are used. Reaction optimization may include solvent polarity adjustments (e.g., dichloromethane for non-polar intermediates) and temperature control (e.g., −78°C for sensitive intermediates). Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm cyclopropane ring formation and bromine incorporation .

Q. How should researchers handle safety protocols for this compound given its structural similarity to toxic brominated alkanes?

  • Methodological Answer : Follow guidelines for brominated compounds, including:

  • Use of fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
  • Immediate decontamination with water and soap for skin exposure.
  • Storage in inert, airtight containers to prevent degradation. Safety Data Sheets (SDS) for bromocyclopropane derivatives emphasize avoiding induction of vomiting upon ingestion and prompt medical consultation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} to identify cyclopropane ring protons (δ 1.5–2.5 ppm) and thiocarbonyl groups (δ ~200 ppm in 13C NMR^{13} \text{C NMR}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • IR Spectroscopy : Detect C=S stretches (~1200 cm1^{-1}) and C-Br vibrations (~500–600 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use programs like SHELXL for small-molecule refinement:

  • Employ HKLF 4 format for intensity data.
  • Apply restraints for cyclopropane ring geometry (e.g., bond distances ~1.54 Å).
  • Validate thermal displacement parameters (ADPs) with RIGU and DELU commands to avoid overfitting .

Q. What strategies address contradictions in toxicity data for brominated cyclopropane derivatives?

  • Methodological Answer : Conduct systematic reviews with strict data quality criteria:

  • Prioritize peer-reviewed studies using standardized protocols (e.g., OECD guidelines).
  • Evaluate exposure conditions (dose, duration) and confounding factors (e.g., solvent effects).
  • Use computational toxicology tools (e.g., EPA’s CompTox Dashboard) to cross-validate in vitro/in vivo results .

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound?

  • Methodological Answer :

  • Synthesize deuterated derivatives (e.g., this compound-d2_2) to track reaction pathways via 2H NMR^2 \text{H NMR}.
  • Use kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms in cyclopropane ring-opening reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Apply density functional theory (DFT) with basis sets (e.g., B3LYP/6-31G*) to model transition states.
  • Use retrosynthesis tools (e.g., AI-powered platforms) to propose feasible routes and evaluate leaving-group stability (Br^-) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for bromocyclopropane derivatives in cellular assays?

  • Methodological Answer :

  • Use in vitro models (e.g., HepG2 cells) with colorimetric assays (e.g., MTT) to assess cytotoxicity.
  • Include positive controls (e.g., cyclophosphamide) and normalize data to solvent-only baselines.
  • Apply Hill slope models to calculate EC50_{50} values and assess threshold effects .

Q. What statistical approaches reconcile discrepancies in crystallographic refinement metrics (e.g., R-factors)?

  • Methodological Answer :

  • Cross-validate with independent datasets (e.g., twinned crystals).
  • Use Rfree_{\text{free}} to monitor overfitting during refinement.
  • Compare bond-length and angle deviations against Cambridge Structural Database (CSD) averages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.